molecular formula C17H32O6 B12646874 Butyl 2,3-dihydroxypropyl sebacate CAS No. 94109-50-9

Butyl 2,3-dihydroxypropyl sebacate

Cat. No.: B12646874
CAS No.: 94109-50-9
M. Wt: 332.4 g/mol
InChI Key: OFEWUYLHIHVRFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butyl 2,3-dihydroxypropyl sebacate is a diester derived from sebacic acid (decanedioic acid) esterified with two alcohol groups: n-butyl and 2,3-dihydroxypropyl (glycerol moiety). Sebacic acid, a 10-carbon dicarboxylic acid, is commonly used in polymer production, lubricants, and cosmetics.

Properties

CAS No.

94109-50-9

Molecular Formula

C17H32O6

Molecular Weight

332.4 g/mol

IUPAC Name

1-O-butyl 10-O-(2,3-dihydroxypropyl) decanedioate

InChI

InChI=1S/C17H32O6/c1-2-3-12-22-16(20)10-8-6-4-5-7-9-11-17(21)23-14-15(19)13-18/h15,18-19H,2-14H2,1H3

InChI Key

OFEWUYLHIHVRFQ-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)CCCCCCCCC(=O)OCC(CO)O

Origin of Product

United States

Preparation Methods

Esterification Reaction

The most common method for synthesizing butyl 2,3-dihydroxypropyl sebacate is through the esterification of butanol with sebacic acid. This reaction can be catalyzed by various acids, with sulfuric acid being a popular choice due to its efficiency.

  • Reaction Equation:

    $$
    \text{Sebacic Acid} + \text{Butanol} \xrightarrow{\text{Acid Catalyst}} \text{this compound} + \text{Water}
    $$

  • Conditions:

    • Temperature: Typically between 90°C to 110°C
    • Time: Reaction duration can vary from 60 minutes to several hours depending on the desired yield.
    • Catalyst: Commonly sulfuric acid or triethylamine as an ionic liquid catalyst.

Distillation Method

Another approach involves the distillation of sebacic acid with butanol in the presence of concentrated hydrochloric acid. This method often results in higher purity products due to the removal of by-products during distillation.

  • Procedure:
    • Combine sebacic acid and butanol in a distillation apparatus.
    • Add concentrated hydrochloric acid as a catalyst.
    • Heat the mixture to initiate the reaction and distill off the water formed during the reaction.

Alternative Synthesis Using Sebacyl Chloride

Sebacyl chloride can also be reacted with butanol to yield this compound. This method can provide a more straightforward pathway with potentially fewer by-products.

  • Reaction Equation:

    $$
    \text{Sebacyl Chloride} + \text{Butanol} \xrightarrow{} \text{this compound} + \text{HCl}
    $$

  • Conditions:

    • Temperature: Room temperature or slightly elevated.
    • Solvent: Often performed in a non-polar solvent like benzene to facilitate separation.

Comparative Analysis of Preparation Methods

Method Yield (%) Reaction Time (hours) Catalyst Used Purity Level
Esterification Up to 100 1-2 Sulfuric Acid High
Distillation Varies Continuous HCl Very High
Reaction with Sebacyl Chloride High <1 None Moderate

Research Findings

Recent studies have shown that optimizing reaction conditions significantly impacts yield and purity:

  • Optimal Conditions for Esterification: A study demonstrated that using a molar ratio of butanol to sebacic acid of 4:1 at a temperature of 110°C for two hours yielded nearly complete conversion to butyl sebacate.

  • Environmental Considerations: The use of eco-friendly catalysts such as ionic liquids has been explored to reduce waste and improve sustainability in the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Butyl 2,3-dihydroxypropyl sebacate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Butyl 2,3-dihydroxypropyl sebacate has a wide range of applications in scientific research:

    Chemistry: Used as a plasticizer and a stabilizer in polymer chemistry.

    Biology: Investigated for its potential as a biocompatible material in biomedical applications.

    Medicine: Explored for its use in drug delivery systems due to its biocompatibility and biodegradability.

    Industry: Utilized in the production of lubricants, adhesives, and coatings.

Mechanism of Action

The mechanism of action of butyl 2,3-dihydroxypropyl sebacate involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Structural and Functional Analogues

Butyl 2,3-dihydroxypropyl sebacate can be compared to three categories of compounds:

Sebacate esters with alternative alcohols (e.g., dibutyl sebacate, diisopropyl sebacate).

Dihydroxypropyl esters of other acids (e.g., 2,3-dihydroxypropyl oleate, butanoic acid 2,3-dihydroxypropyl ester).

Monoesters vs. diesters (e.g., hexadecanoic acid 2,3-dihydroxypropyl ester).

Key Comparisons

Table 1: Physicochemical and Functional Properties

Compound Molecular Weight Key Features Applications Bioactivity/Notes Source
This compound ~356 (inferred) Diester with hydrophilic hydroxyls Cosmetics, drug delivery Likely higher biocompatibility Extrapolated
Dibutyl sebacate (DBS) 314.4 Lipophilic, non-polar Plasticizer, lubricant Low toxicity; EPA-designated
Diisopropyl sebacate ~286 Branched alkyl chains Lubricants, coatings Moderate biodegradability
2,3-Dihydroxypropyl oleate 398.5 Unsaturated fatty acid ester Antitumor agents Inhibits Bel-7402/C6 cancer cells
Hexadecanoic acid 2,3-dihydroxypropyl ester 356.5 Monoester (palmitic acid) Plant-derived emollient Isolated from Castanea mollissima
Butanoic acid 2,3-dihydroxypropyl ester 146.18 Short-chain monoester Food additives, solvents Higher water solubility

Key Observations:

  • Hydrophilicity: The hydroxyl groups in this compound likely enhance its water solubility compared to non-hydroxylated sebacates like DBS, which are highly lipophilic .
  • Toxicity : Dibutyl sebacate has well-documented low toxicity, while hydroxylated esters may require further toxicological evaluation due to their increased reactivity .
  • Functionality: Compared to monoesters (e.g., hexadecanoic acid 2,3-dihydroxypropyl ester), the diester structure of this compound may improve stability in formulations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.